S-Metolachlor

Descripción

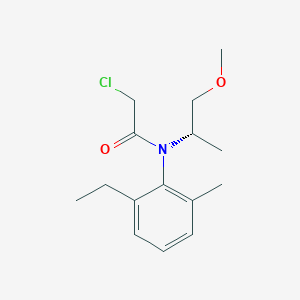

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBLGZPHOPPFO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1N([C@@H](C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032431 | |

| Record name | S-Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87392-12-9 | |

| Record name | S-Metolachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87392-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Metolachlor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METOLACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4NMK7I6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of S-Metolachlor in Weed Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Metolachlor is a selective, pre-emergent herbicide belonging to the chloroacetamide chemical family, classified as a Group 15 (K3) herbicide by the Herbicide Resistance Action Committee (HRAC). Its primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis in susceptible weed species. This guide provides a detailed technical overview of the molecular and physiological processes underlying the herbicidal activity of this compound, including its target site, downstream effects, and the mechanisms of crop selectivity and weed resistance. The information is supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.

Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

This compound exerts its herbicidal effect by disrupting the elongation of fatty acids, a critical process for the formation of various cellular components.[1][2][3]

1.1. Molecular Target: Fatty Acid Elongase (FAE)

The specific molecular target of this compound is the fatty acid elongase (FAE) enzyme complex, which is responsible for the biosynthesis of VLCFAs (fatty acids with more than 18 carbon atoms).[4][5] this compound, particularly its biologically active S-isomer, acts as a competitive inhibitor of 3-ketoacyl-CoA synthase, the first and rate-limiting enzyme in the VLCFA elongase complex.[6][7] This enzyme catalyzes the condensation of an acyl-CoA primer with malonyl-CoA.[5] By binding to the enzyme, this compound prevents the elongation of C16 and C18 fatty acids into the C20-C34 VLCFAs that are essential for normal plant development.[4][6]

1.2. Downstream Physiological Effects

The inhibition of VLCFA biosynthesis by this compound leads to a cascade of detrimental effects in emerging weed seedlings:

-

Disruption of Cell Membrane and Cuticle Formation: VLCFAs are crucial precursors for the synthesis of lipids, suberin, and cuticular waxes that form the protective outer layer of the plant.[4][8] A deficiency in VLCFAs compromises the integrity of cell membranes and the cuticle, leading to increased permeability, water loss, and an inability to withstand environmental stresses.[4]

-

Inhibition of Cell Division and Elongation: The disruption of cell membrane formation directly impedes cytokinesis and cell elongation, critical processes for the growth of the emerging shoot and root.[1][8] This is particularly impactful in the meristematic regions of the coleoptile in monocots and the hypocotyl in dicots.[4]

-

Growth Arrest and Seedling Death: Ultimately, the inability to form new cells and tissues prevents the seedling from emerging from the soil.[3] Susceptible weeds exhibit characteristic symptoms such as swollen, twisted shoots (often described as a "goose-neck" deformity in grasses) and curled cotyledons with sparse root hairs in broadleaf weeds before succumbing to the herbicidal effects.[4]

Uptake and Translocation

This compound is a soil-applied herbicide that is primarily absorbed by the emerging shoots and roots of germinating weed seedlings.[1][4] In monocotyledonous weeds (grasses), the primary site of uptake is the coleoptile, while in dicotyledonous weeds (broadleaves), it is the hypocotyl.[4] Once absorbed, it is translocated systemically, primarily through the xylem, to the growing points where it exerts its inhibitory action.[8][9]

Basis of Selectivity and Resistance

3.1. Crop Selectivity: Metabolic Detoxification

The selective action of this compound in crops like corn and soybeans is primarily attributed to their ability to rapidly metabolize the herbicide into non-toxic compounds.[4][10] This detoxification process is a two-phase mechanism:

-

Phase I: Oxidation: In some tolerant species, cytochrome P450 monooxygenases (P450s) can initially modify the this compound molecule, for instance, through O-demethylation.[11]

-

Phase II: Conjugation: The key detoxification step in many tolerant crops involves the conjugation of this compound (or its metabolites) with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[10][12] The resulting glutathione conjugate is non-phytotoxic and is subsequently sequestered in the vacuole.[11]

3.2. Weed Resistance: Enhanced Metabolism

Resistance to this compound in weed populations, such as Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus), is predominantly a non-target-site resistance (NTSR) mechanism.[10][12][13] This resistance is conferred by an enhanced rate of metabolic detoxification, mirroring the mechanism of tolerance in crops.[11] Resistant weed biotypes exhibit elevated expression and/or activity of GSTs and P450s, which rapidly metabolize this compound before it can reach its target site and cause lethal damage.[10][11][14]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and resistance of this compound.

Table 1: Efficacy of this compound on Susceptible Weed Species

| Weed Species | Herbicide Dose (g ha⁻¹) | Control Level (%) | Reference |

| Amaranthus spinosus | 286 | 80 | [15] |

| Amaranthus viridis | 354 | 80 | [15] |

| Amaranthus hybridus | 383 | 80 | [15] |

| Amaranthus lividus | 435 | 80 | [15] |

Table 2: this compound Resistance Levels in Amaranthus palmeri

| Population | ED₅₀ (g ai ha⁻¹) | Resistance Index (RI) | Reference |

| Susceptible (SS) | 27 | 1.0 | [14] |

| Resistant (16WOO-A) | 88 | 3.3 | [14] |

| Resistant (15CRI-A) | 155 | 5.7 | [14] |

| Resistant (14CRI-G) | 225 | 8.3 | [14] |

| Resistant (14-MIS-H) | 350 | 13.0 | [14] |

| Resistant (14CRI-C) | 550 | 20.4 | [14] |

| Resistant (14MIS-E) | 785 | 29.1 | [14] |

ED₅₀: The effective dose required for 50% control. RI: Resistance Index = ED₅₀ of resistant population / ED₅₀ of susceptible population.

Experimental Protocols

5.1. Dose-Response Assay for this compound Efficacy

This protocol is designed to determine the effective dose of this compound required to control a specific weed species.

-

Soil Preparation and Potting:

-

Seed Planting:

-

Sow a predetermined number of seeds (e.g., 100) of the target weed species at a uniform depth (e.g., 1-1.5 cm) in each pot.[15]

-

-

Herbicide Application:

-

Prepare a range of this compound concentrations to be applied. A typical dose range for Amaranthus species could be 90, 180, 360, and 720 g ha⁻¹.[15] Include an untreated control.

-

Apply the herbicide treatments pre-emergence to the soil surface using a calibrated sprayer to ensure uniform coverage.

-

-

Growth Conditions:

-

Maintain the pots in a greenhouse with controlled temperature and light conditions.

-

Water the pots as needed to maintain adequate soil moisture.

-

-

Data Collection and Analysis:

-

Visually assess weed control at regular intervals (e.g., 21 or 28 days after application).[15][16]

-

Harvest the above-ground biomass, dry it in an oven, and record the dry weight.

-

Calculate the percentage of control or growth reduction relative to the untreated control.

-

Analyze the data using a dose-response model to calculate the ED₅₀ (effective dose for 50% control) or GR₅₀ (dose for 50% growth reduction).[17]

-

5.2. Glutathione S-Transferase (GST) Activity Assay

This assay measures the activity of GST enzymes, which are involved in the detoxification of this compound.

-

Protein Extraction:

-

Homogenize plant tissue (e.g., roots or leaves) in an appropriate extraction buffer (e.g., 0.1 M potassium phosphate buffer).

-

Centrifuge the homogenate to remove cell debris and collect the supernatant containing the soluble proteins.

-

-

Assay Reaction:

-

The assay is typically performed in a 96-well plate or a spectrophotometer cuvette.

-

The reaction mixture contains:

-

-

Measurement:

-

The formation of the GSH-CDNB conjugate is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.[1]

-

-

Calculation of Activity:

-

The rate of change in absorbance is used to calculate the GST activity, typically expressed as nmol of product formed per minute per milligram of protein.[1]

-

5.3. RNA Extraction and qRT-PCR for Gene Expression Analysis

This protocol is used to quantify the expression levels of genes, such as those encoding GSTs or P450s, that may be involved in this compound resistance.

-

RNA Extraction:

-

Harvest fresh plant tissue (e.g., root or leaf tissue) and immediately freeze it in liquid nitrogen to preserve RNA integrity.

-

Isolate total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.[3][18] This typically includes a DNase treatment step to remove contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers or oligo(dT) primers.[2]

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare a reaction mixture containing:

-

Perform the qPCR reaction in a real-time PCR cycler. The cycling program typically includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[2]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Visualizations

Caption: this compound inhibits the Fatty Acid Elongase (FAE) complex.

Caption: Metabolic detoxification pathway of this compound in tolerant plants.

Caption: Integrated workflow for investigating this compound's mechanism of action.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. mcgill.ca [mcgill.ca]

- 3. protocols.io [protocols.io]

- 4. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Comparative study of cytotoxic and genotoxic effects induced by herbicide this compound and its commercial formulation Twin Pack Gold® in human hepatoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 8. Mechanism of metolachlor action due to alterations in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. Metabolic Pathways for this compound Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of a this compound based herbicide on two plant models: Zea mays L. and Lactuca sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 3hbiomedical.com [3hbiomedical.com]

- 15. scielo.br [scielo.br]

- 16. Detection of bioavailable residue of this compound in the soil by bioassay method - Weed Control Journal [weedcontroljournal.org]

- 17. Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Chirality and Herbicidal Activity of S-Metolachlor Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the stereochemistry of the herbicide metolachlor, focusing on the differential herbicidal activity of its isomers. The document details its mechanism of action, presents quantitative efficacy data, and outlines relevant experimental protocols for its evaluation.

Introduction to Metolachlor Chirality

Metolachlor is a selective, pre-emergent herbicide widely used for controlling annual grasses and certain broadleaf weeds in various crops.[1][2][3] The molecule possesses two elements of chirality: a stereogenic carbon center in the side chain and a chiral axis due to hindered rotation around the aryl-nitrogen bond (a phenomenon known as atropisomerism).[4][5][6] This combination results in the existence of four stable stereoisomers: (aS,1'S), (aR,1'S), (aS,1'R), and (aR,1'R).[5]

Initially, metolachlor was marketed as a racemic mixture containing all four stereoisomers in equal parts (a 1:1:1:1 ratio).[6][7] However, research revealed that the herbicidal activity is not distributed equally among the isomers. The two (S)-isomers at the chiral center (1'S) are responsible for the vast majority of the herbicidal effect.[8][9] This discovery led to the development and commercialization of S-Metolachlor, an enriched formulation containing a higher proportion of the more active S-isomers.[10][11]

Differential Herbicidal Activity of Isomers

The biological efficacy of metolachlor is strongly dependent on its stereochemistry. The herbicidal activity resides almost exclusively in the S-isomers, while the R-isomers are considered largely inactive.[11][12]

-

Enhanced Potency: The S-isomer pair is reported to be approximately six times more active against weeds than the R-isomer pair.[7][13] Formulations of this compound are 1.4 to 3 times more active than racemic metolachlor on a gram-for-gram basis against weeds like barnyardgrass (Echinochloa crus-galli).[12]

-

Isomer-Specific Efficacy: A systematic assessment of the four individual stereoisomers against Echinochloa crus-galli demonstrated a clear hierarchy of activity, ranked as: SS > SR >> RS > RR.[14] The RR-isomer was found to have a potential stimulative effect on weed growth at very low concentrations.[14]

-

Formulation Composition: Commercial racemic metolachlor contains a 50:50 ratio of S- and R-isomers.[13][15] In contrast, this compound formulations are enriched to contain approximately 88% of the more active S-isomers and only 12% of the less active R-isomers.[11][13][15]

This enhanced activity allows for a significant reduction in application rates. This compound can achieve the same level of weed control at a 35% lower rate compared to the racemic mixture, thereby reducing the chemical load on the environment.[6][12][13]

Mechanism of Action

This compound is classified as a Group K3 herbicide (HRAC classification) and acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][7] This pre-emergent herbicide is absorbed from the soil primarily through the shoots and roots of emerging weed seedlings.[1][3][16]

The key steps in its mode of action are:

-

Absorption: The herbicide is taken up by the germinating weed seedling from the soil.

-

Inhibition of Elongase Enzymes: this compound specifically targets and inhibits elongase enzymes, which are crucial for the synthesis of VLCFAs (fatty acids with 20 or more carbons).[7]

-

Disruption of Cellular Processes: The inhibition of VLCFA synthesis prevents the formation of essential lipids and new cell membranes.[1][2][3]

-

Growth Arrest: This disruption halts cell division and elongation, ultimately stopping the growth of seedling shoots and roots before they can emerge from the soil.[1][7][16]

Quantitative Data on Herbicidal Efficacy

The following tables summarize the quantitative differences between racemic metolachlor and this compound formulations and their respective herbicidal activities.

Table 1: Isomer Composition of Metolachlor Formulations

| Formulation | S-Isomer Content | R-Isomer Content | Reference(s) |

| Racemic Metolachlor | ~50% | ~50% | [13][15] |

| This compound | ~88% | ~12% | [11][13][15] |

Table 2: Comparative Herbicidal Efficacy

| Weed Species | Herbicide | Metric | Value | Conditions | Reference(s) |

| Agrostis stolonifera (Creeping Bentgrass) | Racemic Metolachlor | LD₅₀ | 52 ng | Dose-response bioassay | [15] |

| This compound | LD₅₀ | 30 ng | Dose-response bioassay | [15] | |

| Echinochloa crus-galli (Barnyardgrass) | Racemic Metolachlor | Control (%) | ~60% | Greenhouse, 0.6 kg/ha | [15] |

| This compound | Control (%) | ~85% | Greenhouse, 0.6 kg/ha | [15] | |

| Setaria viridis (Green Foxtail) | Racemic Metolachlor | Control (%) | ~75% | Greenhouse, 0.8 kg/ha | [15] |

| This compound | Control (%) | ~95% | Greenhouse, 0.8 kg/ha | [15] |

Table 3: Typical Application Rates for this compound (960 g/L EC Formulation)

| Crop | Target Weeds | Dosage (L/ha) | Application Timing | Reference(s) |

| Soybeans | Annual grasses, pigweed | 1.0 - 1.5 | Pre-plant incorporated or pre-emergence | [17] |

| Corn | Foxtail, lambsquarters | 1.2 - 2.0 | Pre-plant or pre-emergence | [17] |

| Cotton | Crabgrass, morningglory | 0.8 - 1.2 | Pre-plant or pre-emergence | [17] |

| Vegetables | Annual grasses, broadleaf weeds | 0.5 - 1.0 | Pre-plant or pre-emergence | [17] |

Experimental Protocols

Synthesis and Isomer Separation

The industrial production of enantiomerically enriched this compound is a significant achievement in asymmetric catalysis.

-

Asymmetric Catalytic Hydrogenation: The key step in the modern industrial synthesis is the asymmetric hydrogenation of an N-aryl imine. This process utilizes a chiral ferrocenyl diphosphine ligand complexed with iridium (e.g., Ir-Xyliphos catalyst). This catalytic system achieves high enantioselectivity (around 80% enantiomeric excess) and productivity on a large scale (>10,000 tons per year).[8][18]

-

Alternative Synthetic Routes: Other investigated methods include resolution of racemic mixtures (chemical or enzymatic) and synthesis from chiral precursors, though these are often more complex and may result in lower overall yields.[19][20]

-

Analytical and Preparative Separation: For research purposes, the four stereoisomers can be separated and isolated using a combination of achiral and chiral high-performance liquid chromatography (HPLC).[5] Chiral columns such as Chiralcel OD-H or AY-H are effective for enantioseparation.[21][22] The absolute configuration of the isolated isomers can be confirmed using techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD).[14][21]

Herbicidal Activity Bioassay (Greenhouse)

This protocol outlines a typical greenhouse experiment to evaluate the dose-response of this compound on a target weed species.

-

Soil Preparation: Select and characterize different soil types. Air-dry the soil, sieve it (e.g., through a 2 mm mesh), and place a standardized amount into pots.

-

Moisture Adjustment: Adjust the soil moisture in each pot to a consistent level, for example, 60% of the maximum water retention capacity. Maintain this moisture level throughout the experiment by daily weighing.[23]

-

Sowing: Sow a predetermined number of seeds of the target weed (e.g., 10 seeds of Urochloa decumbens or Echinochloa crus-galli) in each pot.[23]

-

Herbicide Application: Within 24 hours of sowing, apply the this compound treatments. Prepare a range of doses (e.g., 0, 240, 480, 960, 1920 g a.i./ha) from a commercial formulation.[23] Apply the solutions uniformly to the soil surface using a calibrated sprayer to ensure accurate delivery.[23][24]

-

Incubation: Maintain the pots under controlled greenhouse conditions (temperature, light).

-

Evaluation: After a set period (e.g., 21-28 days), assess the herbicidal efficacy. This is typically done by visual rating of weed control (on a scale of 0% to 100%) and/or by harvesting the above-ground biomass, drying it, and weighing it to determine the percent reduction compared to the untreated control.

-

Data Analysis: Construct dose-response curves to determine metrics like the GR₅₀ (the dose required to cause a 50% reduction in growth) or the dose required for a specific level of control (e.g., 90%).[23]

Conclusion

The case of this compound is a prime example of the importance of stereochemistry in the development of agrochemicals. The discovery that the herbicidal activity is predominantly associated with the S-isomers has led to the production of an enantiomerically enriched product. This "chiral switch" provides significant benefits, including equivalent or superior weed control at substantially lower application rates, which in turn reduces the potential environmental impact.[6] For researchers and developers, the story of this compound underscores the critical need to evaluate the biological activity of individual stereoisomers to optimize efficacy, safety, and sustainability in crop protection technologies.

References

- 1. This compound Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]

- 2. youtube.com [youtube.com]

- 3. pomais.com [pomais.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and identification of the metolachlor stereoisomers using high-performance liquid chromatography, polarimetric measurements, and enantioselective gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound - Revista Cultivar [revistacultivar.com]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 11. pomais.com [pomais.com]

- 12. Soil dissipation and biological activity of metolachlor and this compound in five soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.syngenta-us.com [assets.syngenta-us.com]

- 14. A strategy to reduce the dose of multichiral agricultural chemicals: The herbicidal activity of metolachlor against Echinochloa crusgalli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uaex.uada.edu [uaex.uada.edu]

- 16. Metolachlor Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 17. This compound Herbicide | Advanced Pre-Emergence Weed Control [smagrichem.com]

- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 19. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and this compound as case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. arkat-usa.org [arkat-usa.org]

- 21. Metolachlor stereoisomers: Enantioseparation, identification and chiral stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Effectiveness of the this compound herbicide in the control of Urochloa decumbens in Brazilian Savanna soils1 [redalyc.org]

- 24. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

The Environmental Fate and Degradation of S-Metolachlor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Metolachlor is a widely used chloroacetamide herbicide valued for its efficacy in controlling annual grasses and small-seeded broadleaf weeds. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the environmental persistence, mobility, and degradation pathways of this compound. It details the primary mechanisms of its breakdown in soil and aquatic environments, including microbial degradation and photolysis, and identifies its major metabolites. This document synthesizes quantitative data on its environmental parameters and outlines detailed experimental protocols for its study, serving as a comprehensive resource for researchers and environmental scientists.

Environmental Persistence and Mobility

The persistence and mobility of this compound in the environment are governed by a combination of its physicochemical properties and various environmental factors. Its moderate persistence allows for effective weed control, but also necessitates a thorough understanding of its potential for off-site movement and carryover.

Persistence in Soil

The half-life (DT50) of this compound in soil is highly variable, ranging from as short as 2.5 to as long as 289 days.[1][2] This variability is primarily influenced by soil properties and environmental conditions.

Table 1: Soil Half-Life (DT50) of this compound under Various Conditions

| Half-Life (DT50) (days) | Soil Type/Conditions | Reference(s) |

| 23.7 - 64.8 | Degradation rate increased with temperature (10°C to 35°C). | [3] |

| 11.1 - 14.7 | Field dissipation in maize cultivation. | [4] |

| 12.81 - 14.81 | Field dissipation in maize seedlings and soil. | [5] |

| 26.3 - 40.1 | Influenced by soil organic matter content. | [3] |

| 50 | Saturated soil. | [1] |

| 81 | Unsaturated soil. | [1] |

| 28 | In combination with glyphosate. | [1] |

| 34 | In combination with paraquat. | [1] |

Mobility and Sorption in Soil

This compound is considered to have moderate to high mobility in soil, which creates a potential for it to leach into groundwater.[6] Its mobility is inversely related to its sorption to soil particles, a process largely governed by soil organic matter and clay content.

The sorption of this compound to soil is typically described by the Freundlich isotherm. The key parameters are the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc).

Table 2: Sorption Coefficients (Kd and Koc) of this compound in Different Soils

| Kd (L/kg) | Koc (L/kg) | Soil Characteristics | Reference(s) |

| 1.08 | Not Specified | 1.2% organic matter | [1] |

| 9.32 | Not Specified | 4.5% organic matter | [1] |

| Not Specified | 200 | General value | [7] |

| 0.54 - 0.61 | Not Specified | Unamended soils | [8] |

Degradation Pathways

The dissipation of this compound in the environment is primarily driven by microbial degradation and, to a lesser extent, photolysis. Abiotic hydrolysis is generally not a significant degradation pathway.

Microbial Degradation

Microbial degradation is the principal mechanism for this compound dissipation in soil.[3] This process is primarily a cometabolic event, where microorganisms degrade the herbicide without using it as a primary energy source.[1] However, some microorganisms have been shown to mineralize metolachlor, utilizing it as a carbon source. The rate of microbial degradation is significantly influenced by soil temperature, moisture, and organic matter content.[1][3]

A variety of soil microorganisms have been identified as capable of degrading this compound, including bacteria and fungi.

Table 3: Microorganisms Involved in this compound Degradation

| Microorganism Genus/Species | Reference(s) |

| Klebsiella pneumoniae | [9] |

| Pseudomonas alcaligenes | [9] |

| Enterobacter aerogenes | [9] |

| Chaetomium globosum | [10] |

The initial steps in the microbial degradation of this compound involve enzymatic transformations. Key enzyme families implicated in this process are Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs) .[11][12] P450s can catalyze the O-demethylation of the methoxyethyl group, while GSTs are involved in the conjugation of glutathione to the chloroacetyl moiety, a crucial detoxification step.[11][12]

The primary metabolites resulting from microbial degradation are this compound ethane sulfonic acid (ESA) and this compound oxanilic acid (OA).[6]

Photodegradation

Photodegradation, or the breakdown of a molecule by light, is another pathway for this compound dissipation, particularly in aqueous environments and on the soil surface. The rate of photolysis can be influenced by the presence of photosensitizing agents in the water.

The primary reactions involved in the photodegradation of this compound include dechlorination, hydroxylation, and cleavage of the side chains.

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the environmental fate of this compound.

Soil Incubation Study for Degradation Analysis

This protocol is designed to determine the rate of this compound degradation in soil under controlled laboratory conditions.

Materials:

-

Test soil, sieved (<2 mm)

-

Analytical grade this compound

-

Incubation vessels (e.g., glass jars with loose-fitting lids)

-

Constant temperature incubator

-

Balance, syringe, and other standard laboratory equipment

-

Extraction solvent (e.g., acetonitrile/water mixture)

-

Analytical instrument (LC-MS/MS)

Procedure:

-

Soil Preparation: Air-dry and sieve the soil to ensure homogeneity. Characterize the soil for properties such as pH, organic matter content, and texture.

-

Fortification: Weigh a known amount of soil into each incubation vessel. Fortify the soil with a solution of this compound to achieve the desired concentration. Ensure even distribution.

-

Moisture Adjustment: Adjust the soil moisture to a specific level, typically between 40% and 75% of its water-holding capacity.[13]

-

Incubation: Place the vessels in a dark incubator at a constant temperature (e.g., 20-25°C).[14] Include control samples (unfortified soil) and sterile controls (autoclaved soil) to differentiate between biotic and abiotic degradation.[14]

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), remove replicate samples for analysis.

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent mixture and extraction technique (e.g., shaking, sonication).

-

Analysis: Analyze the extracts using a validated analytical method, such as LC-MS/MS, to quantify the concentrations of the parent compound and its metabolites.

-

Data Analysis: Calculate the half-life (DT50) of this compound using first-order degradation kinetics.

Photolysis Study in Aqueous Solution

This protocol outlines a method for assessing the photodegradation of this compound in water.

Materials:

-

Purified water (e.g., deionized or HPLC grade)

-

Analytical grade this compound

-

Quartz tubes or other UV-transparent vessels

-

Light source that simulates sunlight (e.g., xenon arc lamp with filters) or a specific UV lamp.[15][16][17]

-

Quantum yield reference compound (if required)

-

Analytical instrument (LC-MS/MS or HPLC-UV)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute it with purified water to the desired experimental concentration.

-

Sample Irradiation: Fill the quartz tubes with the this compound solution. Expose the samples to the light source. Wrap control samples in aluminum foil to keep them in the dark.[18]

-

Sampling: At various time points, withdraw aliquots from the irradiated and dark control samples.

-

Analysis: Analyze the samples directly or after appropriate dilution using LC-MS/MS or HPLC-UV to determine the concentration of this compound.

-

Data Analysis: Plot the concentration of this compound as a function of irradiation time to determine the photodegradation rate and half-life.

Analytical Method for this compound and its Metabolites using LC-MS/MS

This method provides a sensitive and selective means of quantifying this compound and its primary metabolites, ESA and OA.

Instrumentation:

-

Liquid Chromatograph (LC) coupled to a tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Extraction: Extract the analytes from the matrix (soil or water) using an appropriate solvent. For water samples, solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove interfering substances.[19]

-

Reconstitution: Evaporate the extract to dryness and reconstitute it in a suitable mobile phase.[19]

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is commonly used.[19]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.[20][21]

-

Ionization Mode: ESI can be operated in either positive or negative ion mode. Positive mode is often used for this compound, while negative mode is typically better for the acidic metabolites ESA and OA.

-

MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each analyte and monitoring for a characteristic product ion.

Table 4: Example LC-MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| This compound | [M+H]+ | Varies | Positive |

| This compound ESA | [M-H]- | Varies | Negative |

| This compound OA | [M-H]- | Varies | Negative |

Conclusion

The environmental fate of this compound is a complex interplay of its chemical properties and the surrounding environmental conditions. Microbial degradation is the dominant dissipation pathway in soil, leading to the formation of the primary metabolites ESA and OA. Photodegradation also contributes to its breakdown in aquatic systems and on the soil surface. The persistence and mobility of this compound are highly dependent on soil type, with organic matter and clay content playing crucial roles in its sorption. A thorough understanding of these processes, facilitated by the experimental protocols outlined in this guide, is essential for the continued safe and effective use of this important herbicide.

References

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Dissipation of this compound in plant and soil and effect on enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Degradation and Transport of the Chiral Herbicide this compound at the Catchment Scale: Combining Observation Scales and Analytical Approaches. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Metabolic Pathways for this compound Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic Pathways for this compound Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Persistence of this compound in the soil as affected by moisture content - Advances in Weed Science [awsjournal.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. cdmf.org.br [cdmf.org.br]

- 19. cdpr.ca.gov [cdpr.ca.gov]

- 20. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

S-Metolachlor: A Technical Guide to Soil Sorption and Mobility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the soil sorption and mobility characteristics of S-Metolachlor, a widely used chloroacetamide herbicide. Understanding the environmental fate of this compound is critical for assessing its potential for groundwater contamination and for developing effective and sustainable weed management strategies. This document summarizes key quantitative data, details common experimental protocols, and visualizes important processes and relationships.

Core Concepts in this compound Soil Interaction

This compound's behavior in the soil environment is primarily governed by two key processes: sorption and mobility .

-

Sorption refers to the binding of this compound molecules to soil particles. This process is crucial as it dictates the amount of the herbicide that is available in the soil solution to be taken up by plants, degraded by microorganisms, or transported through the soil profile. The primary soil components influencing this compound sorption are organic matter and clay minerals.[1][2]

-

Mobility describes the movement of this compound through the soil, primarily via leaching. Leaching is the downward movement of the herbicide with soil water. The extent of leaching is inversely related to sorption; weakly sorbed compounds are generally more mobile and pose a greater risk of reaching groundwater.[3]

Quantitative Data on this compound Soil Sorption

The sorption of this compound to soil is quantified using several coefficients, most notably the soil-water distribution coefficient (Kd), the organic carbon-normalized sorption coefficient (Koc), and parameters from sorption isotherm models like the Freundlich and Langmuir equations.

Soil Sorption Coefficients (Kd and Koc)

The Kd value represents the ratio of the this compound concentration in the sorbed phase to that in the aqueous phase at equilibrium. A higher Kd indicates stronger sorption and lower mobility. The Koc value normalizes the Kd value to the organic carbon content of the soil (Koc = (Kd / %OC) * 100), providing a measure of the inherent sorptive tendency of the compound to soil organic matter. This allows for more effective comparison of sorption across different soil types.

This compound generally exhibits low to moderate adsorption in most soils.[4] Its sorption is positively correlated with soil organic carbon content and negatively correlated with pH.[5]

| Soil Type/Description | Organic Carbon (%) | pH | Clay (%) | Kd (L/kg) | Koc (L/kg) | Reference |

| Various agricultural fields (France) | Not specified | Not specified | Not specified | 0.8 - 8.7 (mean 3.0) | Not specified | [5] |

| Various agricultural fields (France) | Not specified | Negatively correlated | Not specified | 1.3 - 8.7 (mean 3.0) | Not specified | [4] |

| Sandy Loam (Brazil) | 1.60 | 5.20 | Not specified | Not specified | 200 | [1] |

Freundlich Sorption Isotherm

The Freundlich isotherm is an empirical model that describes the non-ideal and reversible adsorption of a compound to a heterogeneous surface. It is the most commonly used model to describe this compound sorption in soil. The equation is:

Cs = Kf * Ce1/n

Where:

-

Cs is the amount of this compound sorbed to the soil (mg/kg).

-

Ce is the equilibrium concentration of this compound in the solution (mg/L).

-

Kf is the Freundlich sorption coefficient ((mg/kg)/(mg/L)1/n), which is an indicator of the adsorption capacity.

-

1/n is the Freundlich exponent, which indicates the nonlinearity of the adsorption. A value of 1 indicates linear adsorption.

The Freundlich isotherm has been shown to be more suitable than the Langmuir model for describing the adsorption characteristics of metolachlor in various soils.[2]

| Soil Description | Organic Matter (%) | Clay (%) | Kf ((mg/kg)/(mg/L)1/n) | 1/n | Reference |

| Chernozem (Romania) | Not specified | Not specified | 1.84 | 0.95 | [3] |

| 22 soils from South China | 0.83 - 4.63 | Not specified | 0.01 - 63.18 (mean 11.58) | 0.32 - 3.16 (mean 0.96) | [2] |

| 22 soils from South China + Biochar | Not specified | Not specified | 0.01 - 82.27 (mean 32.41) | 0.28 - 2.16 (mean 1.13) | [2] |

Langmuir Sorption Isotherm

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. While less commonly applied to this compound sorption in soil compared to the Freundlich model, it can provide insights into the maximum adsorption capacity. The equation is:

Cs = (Qm * b * Ce) / (1 + b * Ce)

Where:

-

Qm is the maximum adsorption capacity of the soil (mg/kg).

-

b is the Langmuir constant related to the energy of adsorption (L/mg).

| Soil Description | Qm (mg/g) | b (L/mg) | Reference |

| 22 soils from South China | Not specified | Not specified | [2] |

This compound Mobility in Soil

The mobility of this compound is a critical factor in determining its potential to leach into groundwater. Several factors influence its movement in soil.

Factors Influencing Mobility

-

Soil Properties: Soils with low organic matter and clay content exhibit higher this compound mobility.[1] Sandy soils, due to their large pore sizes and low adsorptive capacity, are particularly susceptible to leaching.[3]

-

Rainfall and Irrigation: The amount and timing of water input significantly impact leaching. Heavy rainfall or irrigation shortly after application can increase the depth of this compound movement.[3]

-

Application Rate: Higher application rates can lead to increased leaching as sorption sites on soil particles become saturated.[3]

Groundwater Ubiquity Score (GUS)

The GUS is an empirical index used to estimate the leaching potential of a pesticide. It is calculated based on the pesticide's half-life (persistence) in soil and its Koc value.

GUS = log10(t1/2) * (4 - log10(Koc))

Where:

-

t1/2 is the soil half-life in days.

-

Koc is the organic carbon-water partition coefficient.

A GUS value greater than 2.8 indicates a high leaching potential, a value between 1.8 and 2.8 suggests a transient or moderate leaching potential, and a value less than 1.8 indicates a low leaching potential. This compound has a reported GUS value of 2.32, which classifies it as having a moderate leaching potential.[4]

Experimental Protocols

Standardized laboratory and field experiments are essential for determining the sorption and mobility characteristics of this compound.

Batch Equilibrium Method for Sorption Studies

This is the most common laboratory method for determining sorption coefficients (Kd, Koc, Kf, and 1/n).

Objective: To quantify the partitioning of this compound between the soil and an aqueous solution at equilibrium.

Methodology:

-

Soil Preparation: Air-dry and sieve the soil to a uniform particle size (typically <2 mm).

-

Solution Preparation: Prepare a series of this compound solutions of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl2) to maintain a constant ionic strength.

-

Equilibration: Add a known mass of soil to each this compound solution in a centrifuge tube. The soil-to-solution ratio is a critical parameter and is typically in the range of 1:2 to 1:100.[6]

-

Shaking: Agitate the tubes for a predetermined equilibration time (e.g., 24 hours) at a constant temperature to allow the system to reach equilibrium.

-

Separation: Separate the solid and liquid phases by centrifugation.

-

Analysis: Determine the concentration of this compound remaining in the supernatant (aqueous phase) using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

-

Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. These data are then used to calculate Kd, Koc, and to fit the Freundlich and/or Langmuir isotherm models.

Soil Column Leaching Experiment

This method simulates the movement of this compound through a soil profile under controlled conditions.

Objective: To assess the leaching potential of this compound in a specific soil type.

Methodology:

-

Column Packing: A glass or PVC column is uniformly packed with the test soil to a desired bulk density.

-

Pre-conditioning: The soil column is saturated with water or a background electrolyte solution to establish steady-state flow.

-

Herbicide Application: A known amount of this compound is applied to the surface of the soil column.

-

Leaching: A simulated rainfall or irrigation event is initiated by applying water or the background electrolyte solution to the top of the column at a constant flow rate.

-

Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions over time.

-

Analysis: The concentration of this compound in each leachate fraction is determined using an appropriate analytical method.

-

Soil Sectioning (Optional): After the leaching event, the soil column can be sectioned into different depth increments, and the amount of this compound remaining in each section can be extracted and quantified.

-

Data Interpretation: The results are used to construct a breakthrough curve (concentration in leachate vs. time/volume) and to determine the distribution of this compound within the soil profile.

Analytical Methods for this compound Quantification

Accurate quantification of this compound in soil and water samples is crucial for sorption and mobility studies.

-

Extraction: this compound is typically extracted from soil samples using organic solvents such as methanol or acetonitrile, often with the aid of mechanical shaking or accelerated solvent extraction.

-

Cleanup: The extracts may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering co-extractives.

-

Instrumentation: The most common analytical instruments for the determination of this compound are:

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the study of this compound's soil sorption and mobility.

References

S-Metolachlor's Disruption of Very-Long-Chain Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Metolachlor, a widely utilized chloroacetamide herbicide, effectively controls a broad spectrum of annual grasses and small-seeded broadleaf weeds by targeting a fundamental biochemical process in plants: the synthesis of very-long-chain fatty acids (VLCFAs). This in-depth technical guide elucidates the mechanism of this compound's action, focusing on its inhibitory effects on the VLCFA elongation pathway. It provides a comprehensive overview of the VLCFA synthesis pathway, the specific enzymatic target of this compound, and detailed experimental protocols for studying these effects. Quantitative data on the herbicide's impact on VLCFA levels and its efficacy are presented in structured tables for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the molecular interactions and research methodologies.

Introduction: The Crucial Role of Very-Long-Chain Fatty Acids in Plants

Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 20 carbon atoms or more.[1] In plants, VLCFAs are essential components for a variety of biological functions, including:

-

Cuticular Wax and Suberin Formation: VLCFAs are precursors to the waxes and suberin that form the protective cuticle on the plant's surface, preventing water loss and protecting against environmental stresses.[1]

-

Membrane Composition: VLCFAs are incorporated into various cellular membranes, such as the plasma membrane and vacuolar membrane, where they are components of sphingolipids and phospholipids.[1] These lipids play a role in membrane fluidity, stability, and signaling.

-

Seed Storage Lipids: In some plant species, VLCFAs are stored in the form of triacylglycerols in seeds, serving as an energy reserve for germination.[1]

-

Pollen Development: The outer wall of pollen grains, the exine, is composed of sporopollenin, a polymer derived from VLCFAs, which is crucial for pollen viability and fertilization.

Given their fundamental roles, the disruption of VLCFA synthesis has profound and often lethal consequences for plant growth and development. This makes the VLCFA synthesis pathway an effective target for herbicidal action.

The Biochemical Pathway of VLCFA Synthesis

The synthesis of VLCFAs in plants occurs in the endoplasmic reticulum through a cyclic process involving a multi-enzyme complex known as the fatty acid elongase (FAE).[2] This process extends the carbon chain of fatty acids, typically starting with a C18 acyl-CoA, by adding two-carbon units from malonyl-CoA in a four-step cycle.[3]

The four key enzymatic reactions in the VLCFA elongation cycle are:

-

Condensation: This is the initial and rate-limiting step, catalyzed by β-ketoacyl-CoA synthase (KCS) . It involves the condensation of an acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA.[2]

-

Reduction: The β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR) .[2]

-

Dehydration: A water molecule is removed from the β-hydroxyacyl-CoA by a β-hydroxyacyl-CoA dehydratase (HCD) , resulting in a trans-2,3-enoyl-CoA.[2]

-

Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by an enoyl-CoA reductase (ECR) to form an acyl-CoA that is two carbons longer than the original substrate.[2]

This elongated acyl-CoA can then either undergo further rounds of elongation or be utilized in various metabolic pathways.

This compound's Mechanism of Action: Inhibition of KCS

This compound is classified as a Group 15 (HRAC Group K3) herbicide, which acts by inhibiting the synthesis of VLCFAs.[4] Its specific molecular target is the β-ketoacyl-CoA synthase (KCS) , the enzyme that catalyzes the first and rate-limiting step of the VLCFA elongation cycle.[5]

The inhibition of KCS leads to a depletion of VLCFAs, which in turn disrupts the formation of essential cellular components like cuticular waxes and cell membranes.[8] This ultimately results in the cessation of cell division and elongation, particularly in the growing shoots and roots of germinating seedlings, leading to their death before or shortly after emergence.[8]

Quantitative Data on this compound's Effects

The inhibitory action of this compound on VLCFA synthesis can be quantified through various experimental approaches, including in vivo measurements of VLCFA levels and whole-plant bioassays to determine herbicide efficacy.

Impact on VLCFA Profile

Treatment with this compound leads to a measurable reduction in the levels of specific VLCFAs. For instance, studies have shown a significant decrease in C22:0, C24:0, and C26:0 fatty acids in susceptible plants upon exposure to the herbicide.[2][9]

Table 1: Effect of this compound on Very-Long-Chain Fatty Acid Levels in Susceptible Plants

| Fatty Acid | Change in Abundance after this compound Treatment | Reference |

| Cerotic Acid (C26:0) | 3.8-fold reduction in susceptible Palmer amaranth | [9] |

| C22 VLCFAs | Significant reduction in rice seedlings | [2] |

Herbicide Efficacy (ED50 Values)

The efficacy of this compound can be quantified by determining the effective dose that causes a 50% reduction in a measured parameter, such as plant growth or survival (ED50). These values can vary depending on the weed species and the level of resistance.

Table 2: ED50 Values of this compound for Various Weed Species

| Weed Species | Population | ED50 (g ai ha⁻¹) | Resistance Level (Fold) | Reference |

| Amaranthus palmeri | Susceptible (SS) | 27 | - | |

| Amaranthus palmeri | Resistant (16WOO-A) | 88 | 3 | |

| Amaranthus palmeri | Resistant (14MIS-E) | 784 | 29 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on VLCFA synthesis.

In Vitro Assay for KCS Inhibition (Generalized Protocol)

This protocol describes a method for assaying the activity of a plant KCS enzyme heterologously expressed in yeast and determining the inhibitory effect of this compound. This is a generalized protocol that may require optimization for specific KCS enzymes.

-

Heterologous Expression of KCS in Saccharomyces cerevisiae

-

Clone the full-length cDNA of the target plant KCS gene into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

Transform the expression construct into a suitable yeast strain (e.g., INVSc1).

-

Grow the transformed yeast in a selective medium containing glucose to repress gene expression.

-

Induce the expression of the KCS enzyme by transferring the yeast cells to a medium containing galactose.

-

-

Preparation of Microsomes

-

Harvest the yeast cells by centrifugation after the induction period.

-

Wash the cell pellet with a suitable buffer (e.g., Tris-HCl with sorbitol).

-

Disrupt the cells using glass beads or a French press in a lysis buffer containing protease inhibitors.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

KCS Enzyme Assay

-

Prepare a reaction mixture containing:

-

Buffer (e.g., HEPES-KOH, pH 7.2)

-

ATP

-

CoA

-

NADPH

-

Acyl-CoA substrate (e.g., C18:0-CoA)

-

[2-¹⁴C]Malonyl-CoA (radiolabeled substrate)

-

Microsomal protein (containing the KCS enzyme)

-

-

For inhibition studies, pre-incubate the microsomes with various concentrations of this compound for a defined period before adding the substrates.

-

Initiate the reaction by adding the substrates and incubate at a specific temperature (e.g., 30°C) for a set time.

-

Stop the reaction by adding a strong acid or base.

-

-

Analysis of Reaction Products

-

Hydrolyze the acyl-CoAs to free fatty acids.

-

Esterify the fatty acids to fatty acid methyl esters (FAMEs).

-

Extract the FAMEs with an organic solvent (e.g., hexane).

-

Separate the radiolabeled FAMEs by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity in the elongated fatty acid products using a scintillation counter.

-

-

Data Analysis

-

Calculate the enzyme activity as the rate of incorporation of radiolabel into the elongated fatty acids.

-

Determine the IC50 value of this compound by plotting the enzyme activity against the logarithm of the inhibitor concentration.

-

To determine the inhibition constant (Ki) for competitive inhibition, perform the assay at multiple substrate concentrations and analyze the data using methods such as a Dixon plot or non-linear regression analysis.[10][11]

-

In Vivo Analysis of VLCFA Profile by GC-MS

This protocol outlines the steps for extracting and analyzing the VLCFA content of plant tissue treated with this compound.

-

Plant Treatment and Tissue Collection

-

Grow the plants under controlled conditions.

-

Treat the plants with this compound at the desired concentration and for the specified duration.

-

Harvest the relevant plant tissue (e.g., shoots, roots) and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Lyophilize (freeze-dry) the tissue and record the dry weight.

-

-

Lipid Extraction and Transmethylation

-

Grind the lyophilized tissue to a fine powder.

-

Add a known amount of an internal standard (e.g., nonadecanoic acid, C19:0) to the powdered tissue.

-

Perform a one-step transmethylation by adding a reagent such as 5% (v/v) sulfuric acid in methanol.

-

Heat the mixture (e.g., at 85°C for 3 hours) to simultaneously extract and convert the fatty acids to fatty acid methyl esters (FAMEs).

-

Cool the mixture and add a salt solution (e.g., NaCl) and an organic solvent (e.g., hexane) to partition the FAMEs into the organic phase.

-

Collect the upper organic layer containing the FAMEs.

-

-

GC-MS Analysis

-

Inject an aliquot of the FAMEs extract into a gas chromatograph-mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-1ms) for the separation of the FAMEs.

-

Employ a temperature gradient program to elute the FAMEs based on their chain length and degree of saturation.

-

The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and retention times compared to known standards.

-

Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.

-

Whole-Plant Dose-Response Bioassay

This protocol describes a method for determining the ED50 of this compound on a target weed species.

-

Plant Material and Growth Conditions

-

Sow seeds of the target weed species in pots containing a suitable soil or soilless medium.

-

Grow the plants in a greenhouse or growth chamber with controlled temperature, light, and humidity.

-

-

Herbicide Application

-

Prepare a series of this compound dilutions to create a range of application rates (doses). Include a control group with no herbicide.

-

Apply the herbicide treatments to the soil surface (pre-emergence) or to the foliage of the seedlings at a specific growth stage (post-emergence).

-

-

Data Collection

-

After a set period (e.g., 21 days), assess the plants for injury symptoms.

-

Measure a quantitative response, such as plant survival (mortality), shoot fresh or dry weight, or plant height.

-

-

Data Analysis

-

Calculate the percent inhibition or injury for each dose relative to the untreated control.

-

Use a statistical software package to perform a non-linear regression analysis on the dose-response data, fitting it to a suitable model (e.g., a log-logistic model).

-

From the regression curve, determine the ED50 value, which is the dose of this compound that causes a 50% reduction in the measured response.

-

Conclusion

This compound's efficacy as a pre-emergent herbicide is rooted in its specific and potent inhibition of very-long-chain fatty acid synthesis. By competitively inhibiting the β-ketoacyl-CoA synthase (KCS) enzyme, this compound disrupts a pathway that is vital for the structural integrity and development of plants. This technical guide has provided a detailed overview of the herbicide's mechanism of action, quantitative data on its effects, and comprehensive experimental protocols for its study. A thorough understanding of these molecular interactions and methodologies is crucial for researchers and scientists in the fields of weed science, plant biochemistry, and the development of new herbicidal compounds. The provided information serves as a valuable resource for designing and executing experiments aimed at further elucidating the intricacies of herbicide-plant interactions and developing sustainable weed management strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. Metabolic Pathways for this compound Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. cdn.graphpad.com [cdn.graphpad.com]

A Deep Dive into the Stereospecific Efficacy of S-Metolachlor

An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals

Metolachlor, a widely utilized pre-emergence herbicide for the control of annual grasses and certain broadleaf weeds, exists as a chiral compound with four stereoisomers. The herbicidal activity, however, is not evenly distributed among these isomers. This technical guide delves into the core of S-metolachlor's stereospecific activity, providing a comprehensive overview of its mechanism of action, the differential efficacy of its enantiomers, and detailed experimental methodologies for its study.

Executive Summary

The herbicidal efficacy of metolachlor is primarily attributed to the S-enantiomer. Commercial this compound is an enriched formulation (approximately 88% S-enantiomer and 12% R-enantiomer) that allows for a significant reduction in application rates compared to the racemic mixture, thereby lessening the environmental load.[1][2] The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for seedling growth.[3] The S-enantiomer exhibits significantly greater inhibitory activity against the target elongase enzymes than its R-counterpart. This stereoselectivity is also observed in the metabolic detoxification pathways within plants, with different rates of metabolism for each enantiomer.

Data Presentation

Herbicidal Activity of Metolachlor Enantiomers

The following tables summarize the quantitative data on the differential herbicidal activity of this compound and racemic metolachlor on various weed species.

| Weed Species | Herbicide Formulation | LD50 (Rate for 50% Control) | Reference |

| Creeping Bentgrass (Agrostis stolonifera) | Racemic Metolachlor | Higher | [2] |

| Creeping Bentgrass (Agrostis stolonifera) | This compound | Lower | [2] |

LD50 values are presented qualitatively as "Higher" or "Lower" based on the graphical representation in the cited source, which indicates a clear difference in the dose-response curves.

| Weed Species | Herbicide Formulation | Application Rate | Control (%) | Reference |

| Green Foxtail (Setaria viridis) | Racemic Metolachlor | Equivalent | Lower | [2] |

| Green Foxtail (Setaria viridis) | This compound | Equivalent | Higher | [2] |

| Barnyardgrass (Echinochloa crus-galli) | Racemic Metolachlor | Equivalent | Lower | [2] |

| Barnyardgrass (Echinochloa crus-galli) | This compound | Equivalent | Higher | [2] |

| Smooth Pigweed, Large Crabgrass, Giant Foxtail | This compound | 0.7 or 1.4 kg ai ha⁻¹ | 96-100 | [4] |

Metabolic Activity of this compound

The detoxification of this compound in plants is primarily carried out by Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s). The following table presents the specific activities of these enzymes in different plant species and resistant/sensitive biotypes.

| Plant/Biotype | Enzyme | Specific Activity (nmol conjugate h⁻¹ mg⁻¹ protein) | Reference |

| Corn (tolerant) | GST | Higher | [5] |

| Waterhemp (resistant - CHR) | GST | ~2-fold higher than sensitive | [6][7] |

| Waterhemp (resistant - SIR) | GST | ~2-fold higher than sensitive | [6][7] |

| Waterhemp (sensitive - WUS) | GST | Lower | [6][7] |

| Waterhemp (resistant - CHR) | P450 (O-demethylation) | >20-fold higher than sensitive and corn | [6][7] |

| Waterhemp (resistant - SIR) | P450 (O-demethylation) | >20-fold higher than sensitive and corn | [6][7] |

| Waterhemp (sensitive - WUS) | P450 (O-demethylation) | Lower | [6][7] |

| Corn (tolerant) | P450 (O-demethylation) | Lower | [6][7] |

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound disrupts the early stages of weed growth by inhibiting the synthesis of VLCFAs. These fatty acids, with chain lengths greater than 18 carbons, are essential components of cell membranes and the protective outer cuticle of plants. The inhibition of VLCFA synthesis leads to stunted growth of seedling shoots and roots, ultimately causing weed death.[1][3] The specific molecular target of this compound is the elongase enzyme complex, which is responsible for the sequential addition of two-carbon units to a growing fatty acid chain.[3] The S-enantiomer is a more potent inhibitor of this enzyme complex than the R-enantiomer.[8]

Experimental Protocols

Determination of Herbicidal Activity (IC50)

Objective: To quantify and compare the herbicidal efficacy of this compound and its R-enantiomer on a target weed species.

Methodology:

-

Plant Material: Grow the target weed species (e.g., Amaranthus tuberculatus) from seed in a controlled environment (greenhouse or growth chamber) in pots containing a suitable soil mix.

-

Herbicide Application: Prepare a series of dilutions for both this compound and R-metolachlor in a suitable solvent (e.g., acetone with a surfactant). Apply the herbicide solutions to the soil surface of the pots containing the weed seedlings at a uniform volume per pot. A non-treated control group should be included.

-

Experimental Design: Use a completely randomized design with multiple replications for each herbicide concentration and enantiomer.

-

Data Collection: After a specified period (e.g., 21 days), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete kill). Harvest the above-ground biomass of the surviving plants, dry it in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.

-

Data Analysis: Analyze the data using a log-logistic dose-response model to calculate the IC50 value (the concentration of herbicide that causes a 50% reduction in plant growth or survival) for each enantiomer.[9]

In Vitro VLCFA Elongase Inhibition Assay

Objective: To directly measure the inhibitory effect of this compound enantiomers on the activity of the target enzyme, VLCFA elongase.

Methodology:

-

Enzyme Source: Isolate microsomes containing the VLCFA elongase complex from a suitable plant source, such as etiolated leek seedlings or a heterologous expression system (e.g., yeast expressing a plant elongase gene).[10][11]

-

Assay Mixture: Prepare a reaction mixture containing the microsomal protein, a radiolabeled fatty acid precursor (e.g., [1-¹⁴C]oleoyl-CoA), malonyl-CoA, and NADPH in a suitable buffer.

-

Inhibition Assay: Add varying concentrations of this compound and R-metolachlor to the reaction mixtures. Include a control with no herbicide.

-

Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a specific duration.

-

Lipid Extraction and Analysis: Stop the reaction and extract the fatty acids. Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quantification: Quantify the amount of radiolabeled VLCFAs produced in each reaction using a scintillation counter or by measuring the peak areas from the GC analysis.

-

Data Analysis: Calculate the percentage of inhibition of VLCFA synthesis for each herbicide concentration and enantiomer. Determine the I50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the rate of this compound detoxification via conjugation with glutathione, catalyzed by GST enzymes.

Methodology:

-

Enzyme Extraction: Extract soluble proteins, including GSTs, from plant tissues (e.g., corn shoots or waterhemp seedlings) using a suitable extraction buffer.

-

Assay Principle: This assay measures the conjugation of a model substrate, 1-chloro-2,4-dinitrobenzene (CDNB), with glutathione (GSH). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.[12][13][14][15]

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, reduced glutathione (GSH), CDNB, and the plant protein extract.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is directly proportional to the GST activity.

-

Specific Activity Calculation: Determine the protein concentration of the plant extract using a standard method (e.g., Bradford assay). Calculate the specific activity of GST as nmol of CDNB conjugated per minute per milligram of protein.

-

This compound as Substrate: To specifically measure the metabolism of this compound, a radiolabeled version of the herbicide ([¹⁴C]this compound) can be used as the substrate. The reaction products are then separated by techniques like HPLC and quantified by scintillation counting.[16]

Cytochrome P450 (P450) Activity Assay

Objective: To determine the role of P450 enzymes in the metabolic detoxification of this compound.

Methodology:

-

Microsome Isolation: Isolate microsomes, which contain the membrane-bound P450 enzymes, from plant tissues.

-

Assay with this compound: Incubate the isolated microsomes with this compound and an NADPH-generating system (as P450s require NADPH for their activity).[6][7]

-

Metabolite Identification: After incubation, extract the compounds and analyze them using liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites formed, such as O-demethylated this compound.[6][7]

-

Quantification of Activity: Quantify the rate of metabolite formation to determine the P450 activity. This can be expressed as pmol of metabolite formed per minute per milligram of microsomal protein.

-

Use of Inhibitors: To confirm the involvement of P450s, the assay can be performed in the presence and absence of known P450 inhibitors (e.g., malathion). A significant reduction in metabolite formation in the presence of the inhibitor indicates P450-mediated metabolism.[17]

Visualizations

The following diagrams illustrate key pathways and workflows related to the stereospecific activity of this compound.

Caption: Herbicidal action pathway of this compound.

Caption: Metabolic detoxification pathway of this compound in plants.

References

- 1. Metolachlor vs this compound: Why Does It Matter? [550cd1-au-sgs.simplotgrowersolutions.com]

- 2. uaex.uada.edu [uaex.uada.edu]

- 3. researchgate.net [researchgate.net]

- 4. Weed control and crop tolerance with this compound in seeded summer squash and cucumber | Weed Technology | Cambridge Core [cambridge.org]

- 5. Metabolic Pathways for this compound Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Metabolic Pathways for this compound Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 10. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]